molecular formula C16H17N5O2S B2878086 1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2309307-94-4

1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B2878086
CAS No.: 2309307-94-4
M. Wt: 343.41
InChI Key: RRSLNVRKGHQIBZ-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a synthetic organic compound with the molecular formula C16H17N5O2S and a molecular weight of 343.40 g/mol . This urea derivative features a 1,2,3-triazole ring linked to both a thiophene and a p-methoxybenzyl group, a structural motif common in modern medicinal chemistry research. The compound is identified by CAS Number 2309307-94-4 and is available for research purposes . The integration of triazole and thiophene heterocycles makes this compound a valuable scaffold for drug discovery and chemical biology. Triazole derivatives are extensively investigated for their diverse biological activities, serving as key components in the development of potential therapeutic agents . The structural architecture of this compound, particularly the 1,2,3-triazole core, is known to mimic the amide bond, offering metabolic stability and facilitating hydrogen bonding with biological targets, which is crucial for the design of enzyme inhibitors and receptor ligands . Furthermore, thiophene-containing compounds are a significant area of study in the search for new pharmacologically active molecules . This combination of features renders this compound a promising building block for researchers working in areas such as synthetic methodology development, the creation of targeted molecular libraries for high-throughput screening, and the investigation of structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-23-15-4-2-12(3-5-15)8-17-16(22)18-9-13-10-21(20-19-13)14-6-7-24-11-14/h2-7,10-11H,8-9H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSLNVRKGHQIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step involves the reaction of an azide derivative of thiophene with an alkyne derivative to form the 1,2,3-triazole ring.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the triazole derivative.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate derivative to form the urea linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The triazole ring and thiophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Substituent Effects on Urea Derivatives

The substituents on the urea nitrogen significantly influence physicochemical properties and bioactivity. Key comparisons include:

Table 1: Substituent Variations and Yields in Urea Derivatives

Compound ID R1 (Urea Side) R2 (Triazole/Other Side) Yield (%) Molecular Weight (g/mol) Source
Target Compound 4-Methoxyphenylmethyl Thiophen-3-yl-triazolylmethyl - ~349.41* -
BJ50425 Oxan-4-yl (tetrahydropyran) Thiophen-3-yl-triazolylmethyl - 307.37
11l 3-Methoxyphenyl Thiazolylphenyl-piperazinyl 85.2 496.3
7f 3-Methoxybenzyl 4-Bromophenyl - ~437.3†
15a 4-Methoxyphenyl Triazole-pyridine hybrid - -

*Estimated based on molecular formula C17H17N5O2S.
†Calculated from HR-MS data (C17H16Br2N5O [M+H]+: 463.9722).

Key Observations:

  • BJ50425 () shares the thiophen-3-yl-triazolylmethyl moiety with the target compound but substitutes the 4-methoxyphenylmethyl group with an oxan-4-yl group. This substitution reduces molecular weight by ~42 g/mol, likely enhancing solubility due to the oxygen-rich tetrahydropyran .
  • 7f () highlights the impact of bromine substitution on bioactivity (IDO1 inhibition), though the target’s thiophene may confer distinct electronic properties .

Triazole-Containing Derivatives

The triazole ring is a critical structural feature. Comparisons include:

Biological Activity

The compound 1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a novel chemical entity that integrates a methoxyphenyl group, a thiophenyl moiety, and a triazole ring. This unique structure suggests potential biological activities that have been explored in various studies. This article delves into the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Synthesis

The synthesis of the compound typically involves a multi-step process:

  • Formation of the Triazole Ring : This is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
  • Attachment of the Methoxybenzyl Group : A nucleophilic substitution reaction introduces the methoxybenzyl group.
  • Formation of the Urea Linkage : The final step involves reacting an intermediate with an isocyanate derivative to yield the target compound .

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets. The triazole and thiophenyl groups may engage with enzymes or receptors, leading to modulation of various biological pathways. The methoxybenzyl group is believed to enhance binding affinity and selectivity for these targets .

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against a range of pathogens, including bacteria and fungi . The presence of the thiophene group may further enhance this activity due to its electron-donating properties.

Pathogen Activity Reference
Staphylococcus aureusHigh activity against drug-resistant strains
Escherichia coliModerate activity
Candida albicansEffective antifungal properties

Anticancer Potential

Studies on related triazole compounds suggest potential anticancer properties. For example, triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structure of this compound may provide similar or enhanced anticancer effects.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Triazoles are known for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways . This could position this compound as a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of similar compounds:

  • A study highlighted that triazole-based compounds exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics .
  • Another investigation into hybrid compounds containing thiophene and triazole structures demonstrated significant cytotoxicity against various cancer cell lines .

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